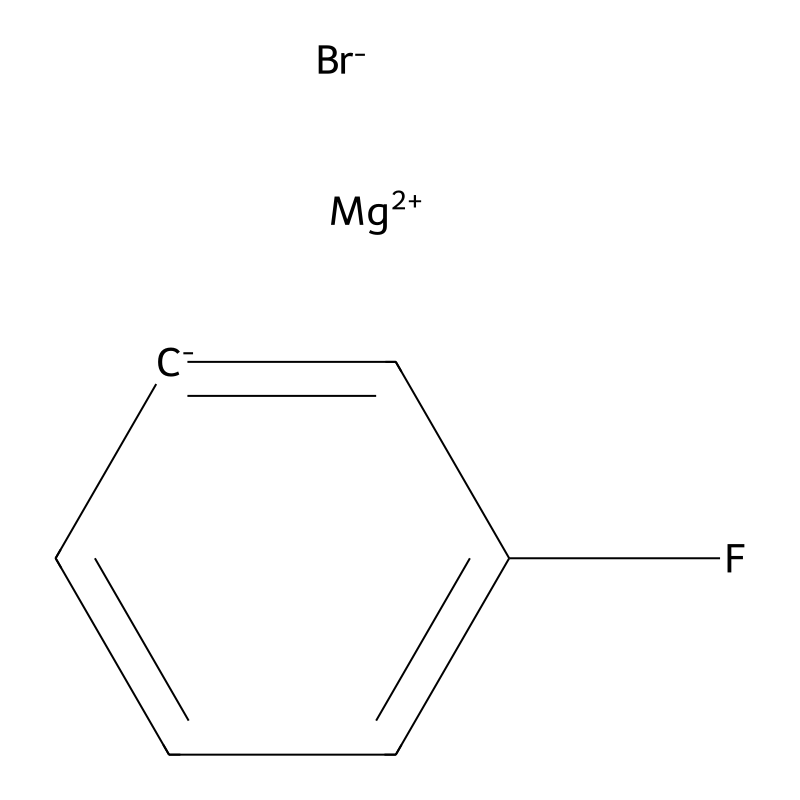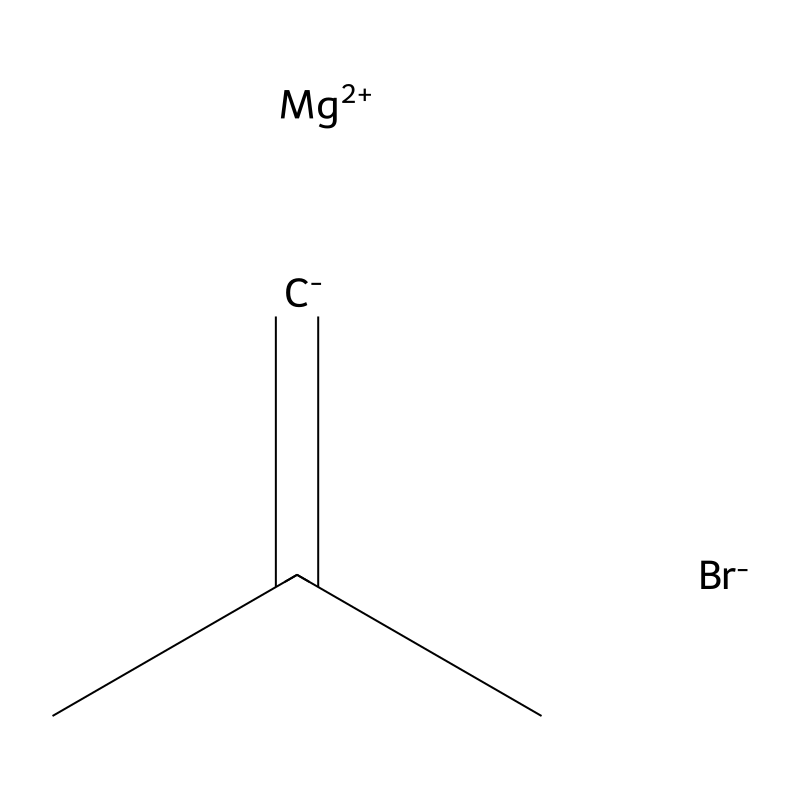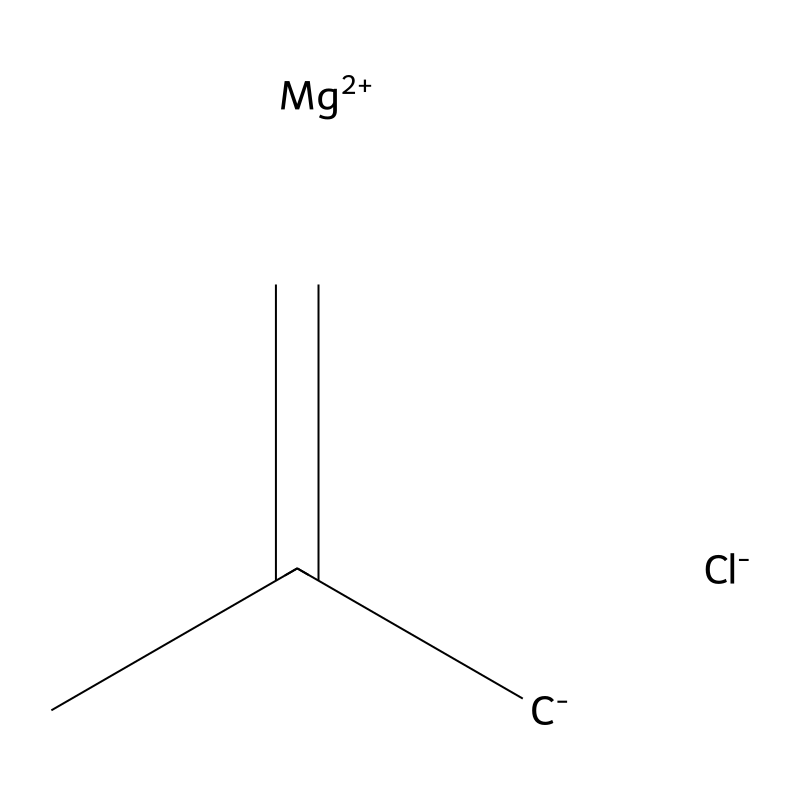Grignard Reagents
CAS No.:100-59-4
Molecular Formula:C6H5ClMg
Molecular Weight:136.86 g/mol
Availability:
In Stock
CAS No.:180675-22-3
Molecular Formula:C4H7BrMgO2
Molecular Weight:191.31 g/mol
Availability:
In Stock
CAS No.:17318-03-5
Molecular Formula:C6H4BrFMg
Molecular Weight:199.30 g/mol
Availability:
In Stock
CAS No.:38614-36-7
Molecular Formula:C4H7BrMg
Molecular Weight:159.31 g/mol
Availability:
In Stock
CAS No.:89980-69-8
Molecular Formula:C8H9BrMgO2
Molecular Weight:241.36 g/mol
Availability:
In Stock
CAS No.:5674-01-1
Molecular Formula:C4H7ClMg
Molecular Weight:114.86 g/mol
Availability:
In Stock





